molecular formula C19H17N5O B2414888 (1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797335-93-3

(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No. B2414888
CAS RN: 1797335-93-3
M. Wt: 331.379
InChI Key: ZYCAYIJONKPVFV-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a useful research compound. Its molecular formula is C19H17N5O and its molecular weight is 331.379. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

A study highlighted the synthesis of novel pyrazole derivatives, including structures similar to "(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone", demonstrating significant antimicrobial and anticancer activities. These compounds were evaluated in vitro against various microbial strains and cancer cell lines, showing promising results that surpass the reference drug, doxorubicin, in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Inhibitors of Enzymatic Activity

Another study explored the inhibitory effects of similar compounds on fructose-1,6-bisphosphatase (FBPase), identifying them as potential lead compounds for drug development. These inhibitors showcased IC50 values comparable to that of the natural inhibitor, AMP, providing insights into the molecular docking and experimental interpretation of the inhibition mechanism (Rudnitskaya et al., 2009).

Chemical Synthesis and Structural Analysis

Research on the chemical synthesis and structural analysis of related compounds has been conducted, revealing the high reactivities and potential applications of these compounds in further biological and chemical studies. Such studies contribute to the understanding of the molecular structure and reactivity, facilitating the design of new compounds with enhanced biological activities (Stupnikova et al., 1982).

Formulation Development for Poorly Soluble Compounds

One particular study focused on developing a precipitation-resistant solution formulation to increase the in vivo exposure of a poorly water-soluble compound similar in structure to "this compound". This research is pivotal for the advancement of drug delivery systems for compounds with low solubility, highlighting the importance of formulation in enhancing the bioavailability of potential therapeutic agents (Burton et al., 2012).

properties

IUPAC Name

1H-indol-6-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-8-18-21-10-15-11-23(7-5-17(15)24(18)22-12)19(25)14-3-2-13-4-6-20-16(13)9-14/h2-4,6,8-10,20H,5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAYIJONKPVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.